molecular formula C8H10OS B1605104 2-Methyl-4-(methylthio)phenol CAS No. 3795-76-4

2-Methyl-4-(methylthio)phenol

Cat. No. B1605104
CAS RN: 3795-76-4
M. Wt: 154.23 g/mol
InChI Key: DXLSPFDSUIZAON-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylthio)phenol is a chemical compound with the CAS Number: 3795-76-4 . It has a molecular weight of 154.23 . It is stored at a temperature between 2-8°C . This compound is used as an important organic intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of 2-Methyl-4-(methylthio)phenol or similar compounds often involves condensation of an aldehyde or ketone with a primary amine . Other methods include the Petasis reaction .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(methylthio)phenol is represented by the InChI code: 1S/C8H10OS/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3 . The 3D structure of this molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

It is stored at a temperature between 2-8°C . The compound is shipped at room temperature .

Scientific Research Applications

Chemical Education

Lastly, 2-Methyl-4-(methylthio)phenol can be employed in educational settings as a model compound for teaching organic synthesis techniques. Its reactions and transformations can illustrate key concepts in organic chemistry curricula.

Each of these applications leverages the unique chemical structure of 2-Methyl-4-(methylthio)phenol, demonstrating its versatility and importance across multiple fields of scientific research .

Safety and Hazards

The safety information for 2-Methyl-4-(methylthio)phenol includes GHS07 pictograms and a warning signal word . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for further information .

properties

IUPAC Name

2-methyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLSPFDSUIZAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191386
Record name o-Cresol, 4-methylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(methylthio)phenol

CAS RN

3795-76-4
Record name o-Cresol, 4-methylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003795764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3795-76-4
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Record name o-Cresol, 4-methylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(methylsulfanyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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